REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:17])[CH2:4][C:5]1[CH:9]=[CH:8][N:7]([C:10]2[CH:15]=[CH:14][C:13](F)=[CH:12][CH:11]=2)[CH:6]=1.N[C:19]1([C:31]#[N:32])[CH:24]=[CH:23][C:22](C2C=CC=CC=2)=[CH:21][CH2:20]1.COC1C(CC(OC)=O)CC(OC)O1>CCOC(C)=O.C(Cl)Cl>[CH3:1][O:2][C:3](=[O:17])[CH2:4][C:5]1[CH:9]=[CH:8][N:7]([C:10]2[CH:15]=[CH:14][C:13]([C:22]3[CH:23]=[CH:24][C:19]([C:31]#[N:32])=[CH:20][CH:21]=3)=[CH:12][CH:11]=2)[CH:6]=1 |f:3.4|
|
Name
|
2-[1-(4-fluorophenyl)-1H-pyrrol-3-yl]-acetic acid methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CC1=CN(C=C1)C1=CC=C(C=C1)F)=O
|
Name
|
4-amino-4-cyano-biphenyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1(CC=C(C=C1)C1=CC=CC=C1)C#N
|
Name
|
methyl 2-(2,5-dimethoxy-tetrahydrofuran-3-yl)acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1OC(CC1CC(=O)OC)OC
|
Name
|
EtOAc CH2Cl2
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C.C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
condensed in 6 hours at 80° C.
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
to give a crude product
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CC1=CN(C=C1)C1=CC=C(C=C1)C1=CC=C(C=C1)C#N)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |